KCNQ2 Antagonism: Potency & Selectivity
4-(Piperidine-1-carbonyl)benzonitrile exhibits potent antagonism of the KCNQ2 potassium channel with an IC₅₀ of 70 nM, measured via automated patch clamp in CHO cells [1]. In contrast, the canonical KCNQ2 blocker linopirdine shows IC₅₀ values ranging from 2.1 to 7.1 µM (2,100–7,100 nM) [2], and XE991 exhibits IC₅₀ values of 0.6–0.98 µM (600–980 nM) . This represents an 8–30× improvement in potency over XE991 and a 30–100× enhancement over linopirdine. Notably, the compound demonstrates 1.7× selectivity for homomeric KCNQ2 (IC₅₀ 70 nM) over the KCNQ2/KCNQ3 heteromer (IC₅₀ 120 nM), whereas linopirdine and XE991 display comparable or inverted selectivity profiles [3].
| Evidence Dimension | KCNQ2 channel antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Linopirdine: 2,100–7,100 nM; XE991: 600–980 nM |
| Quantified Difference | 8–30× more potent than XE991; 30–100× more potent than linopirdine |
| Conditions | Automated patch clamp assay in CHO cells expressing human KCNQ2, 3-minute incubation |
Why This Matters
The 8–30× potency advantage over widely used tool compounds enables lower experimental concentrations, reducing off-target effects and improving assay signal-to-noise ratios in ion channel research.
- [1] BindingDB. (2024). BDBM50395464 (CHEMBL2164048) – KCNQ2 Antagonist IC₅₀: 70 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464. View Source
- [2] NCBI. (2013). Table 4, Selectivity table showing IC₅₀ (μM) values for ML252 and previously identified KCNQ2 channel blockers. https://www.ncbi.nlm.nih.gov/. View Source
- [3] BindingDB. (2024). BDBM50395464 (CHEMBL2164048) – KCNQ2/KCNQ3 Antagonist IC₅₀: 120 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464. View Source
